4-Thioanisolemagnesium bromide
CAS No.: 18620-04-7
Cat. No.: VC21062350
Molecular Formula: C7H7BrMgS
Molecular Weight: 227.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18620-04-7 |
|---|---|
| Molecular Formula | C7H7BrMgS |
| Molecular Weight | 227.41 g/mol |
| IUPAC Name | magnesium;methylsulfanylbenzene;bromide |
| Standard InChI | InChI=1S/C7H7S.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | RIHHDNYCTKOKAZ-UHFFFAOYSA-M |
| SMILES | CSC1=CC=[C-]C=C1.[Mg+2].[Br-] |
| Canonical SMILES | CSC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Introduction
Chemical Identity and Physical Properties
4-Thioanisolemagnesium bromide (CAS No. 18620-04-7) is an organometallic compound with the molecular formula C₇H₇BrMgS and a molecular weight of 227.4 g/mol . It consists of a magnesium atom bonded to both a bromine atom and a 4-(methylthio)phenyl group, commonly represented by the linear formula CH₃SC₆H₄MgBr .
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 18620-04-7 |
| Molecular Formula | C₇H₇BrMgS |
| Molecular Weight | 227.4 g/mol |
| IUPAC Name | Magnesium;methylsulfanylbenzene;bromide |
| Linear Formula | CH₃SC₆H₄MgBr |
| SMILES | CSC1=CC=C([Mg]Br)C=C1 |
| InChI Key | SSVQCUSLJVVRCA-UHFFFAOYSA-M |
| Appearance | Clear yellow to brown solution |
| Density | 0.965 g/mL at 25°C |
| Boiling Point | 65°C |
| Flash Point | <1°F (<-17°C) |
| Physical Form | Solution in THF |
The compound is commercially available as a 0.5M solution in tetrahydrofuran (THF), appearing as a clear yellow to brown solution . It has a density of 0.965 g/mL at 25°C and an extremely low flash point of less than -17°C, indicating its high flammability .
Synthesis and Preparation
4-Thioanisolemagnesium bromide is typically prepared through a two-step process involving first the synthesis of 4-bromothioanisole from thioanisole, followed by a Grignard reaction with magnesium metal.
Synthesis of 4-Bromothioanisole
The precursor 4-bromothioanisole is synthesized through the bromination of thioanisole, as detailed in US Patent 7041853B2 . Several methods have been developed for this reaction:
Method A: Using Aluminum Chloride as Catalyst
A reaction vessel is charged with thioanisole (124.2 g, 1.00 mole), aluminum chloride (0.13 g, 0.001 mole), and dichloromethane (200 g). Bromine (160 g, 1.0 mole) is added dropwise with stirring at 5°C over 4 hours, followed by 2 additional hours of reaction. After adding water and separating the phases, the dichloromethane is distilled off, yielding crude 4-bromothioanisole with a purity of 90.1% .
Method B: Using Boron Trifluoride as Catalyst
Thioanisole (124.2 g, 1.0 mole) and boron trifluoride (0.068 g, 0.001 mole) are charged into a reaction vessel. Bromine (160 g, 1.0 mole) is added dropwise with stirring at 50°C over 4 hours, followed by 1 additional hour of reaction. After adding water and separating the organic layer, crude 4-bromothioanisole is obtained with a purity of 90.5% .
Method C: Using Iron(II) Chloride as Catalyst
Thioanisole (124.2 g, 1.00 mole) and iron(II) chloride (0.32 g, 0.002 mole) are charged into a reaction vessel. Bromine (160.0 g, 1.00 mole) is added dropwise with stirring at 50°C over 4 hours, followed by 1 additional hour of reaction. After adding water and separating the organic layer, crude 4-bromothioanisole is obtained with a purity of 90.5% .
Purification of 4-Bromothioanisole
The patent describes several purification methods for crude 4-bromothioanisole:
Methanol Crystallization
Methanol (200.0 g) is added to the crude 4-bromothioanisole, and the mixture is slowly cooled from 50°C to -5°C with stirring. The crystalline precipitate is collected by filtration and dried, yielding 4-bromothioanisole with a purity exceeding 99.95% .
Methanol-Water Crystallization
A mixed solvent of methanol and water (60% by weight methanol, 300 g) is added to the crude 4-bromothioanisole. The mixture is slowly cooled from 50°C to -5°C with stirring. The crystalline precipitate is collected, washed with cold methanol, and dried, yielding highly pure 4-bromothioanisole (>99.95%) .
Acetone-Water Crystallization
A mixed solvent of acetone and water (60% by weight acetone, 300.0 g) is added to the crude 4-bromothioanisole. The mixture is slowly cooled from 50°C to -5°C with stirring. The crystalline precipitate is collected by filtration and dried, yielding 4-bromothioanisole with a purity of 98.2% .
Preparation of 4-Thioanisolemagnesium Bromide
Once purified 4-bromothioanisole is obtained, 4-thioanisolemagnesium bromide can be prepared via a typical Grignard reaction:
4-Bromothioanisole + Mg (metal) → 4-Thioanisolemagnesium bromide
This reaction is typically conducted in anhydrous THF under an inert atmosphere (nitrogen or argon) to prevent oxidation of the highly reactive Grignard reagent .
Applications in Organic Synthesis
4-Thioanisolemagnesium bromide has significant applications in synthetic organic chemistry, particularly for carbon-carbon bond formation.
Carbon-Carbon Bond Formation
As a Grignard reagent, 4-thioanisolemagnesium bromide serves as a powerful nucleophile in various carbon-carbon bond-forming reactions :
-
Reactions with carbonyl compounds: Forms secondary alcohols with aldehydes and tertiary alcohols with ketones
-
Addition to esters: Produces tertiary alcohols after hydrolysis
-
Coupling reactions: Participates in metal-catalyzed coupling reactions such as Kumada coupling
Pharmaceutical Synthesis
4-Thioanisolemagnesium bromide is used to prepare key intermediates for pharmaceutical compounds, including:
-
3,3-Ethylenedioxy-5a-hydroxy-11b-[4-(thiomethoxy)phenyl]-estr-9-en-17-one, which is relevant to steroid hormone chemistry
-
Potential precursors for mifepristone analogs, which are used in medical applications
Functional Materials
The compound is utilized in the synthesis of functional materials, demonstrating its value beyond traditional pharmaceutical applications .
Biological Activity
While 4-thioanisolemagnesium bromide itself primarily serves as a synthetic intermediate rather than a bioactive compound, there are reports indicating that it can function as an inhibitor of the glucocorticoid receptor, acting as a competitive antagonist . This property may be valuable for researchers studying steroid hormone receptors and their functions.
| Category | Information |
|---|---|
| Hazard Codes | F, C, F+ |
| Risk Statements | 11-14-19-34-12-37-40 |
| Safety Statements | 16-26-36/37/39-45 |
| Signal Word | Danger |
| RIDADR | UN 2924 3/PG 2 |
| WGK Germany | 1 |
Hazard Statements
Analytical Methods
Quality control of 4-thioanisolemagnesium bromide typically involves:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume